3-(Thiazol-2-yloxy)-piperidine hydrochloride 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185315-02-9
VCID: VC3257673
InChI: InChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H
SMILES: C1CC(CNC1)OC2=NC=CS2.Cl
Molecular Formula: C8H13ClN2OS
Molecular Weight: 220.72 g/mol

3-(Thiazol-2-yloxy)-piperidine hydrochloride

CAS No.: 1185315-02-9

Cat. No.: VC3257673

Molecular Formula: C8H13ClN2OS

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiazol-2-yloxy)-piperidine hydrochloride - 1185315-02-9

Specification

CAS No. 1185315-02-9
Molecular Formula C8H13ClN2OS
Molecular Weight 220.72 g/mol
IUPAC Name 2-piperidin-3-yloxy-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H
Standard InChI Key BWOHESHFGSLUQU-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=NC=CS2.Cl
Canonical SMILES C1CC(CNC1)OC2=NC=CS2.Cl

Introduction

3-(Thiazol-2-yloxy)-piperidine hydrochloride is a chemical compound that incorporates a thiazole ring linked to a piperidine moiety via an ether bond. Despite the lack of specific literature directly focused on this compound, understanding its components and similar compounds can provide insights into its potential properties and applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties . Piperidine derivatives are also significant in medicinal chemistry, often used in the synthesis of drugs with various pharmacological effects.

Synthesis

The synthesis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride would likely involve the reaction of a thiazole derivative with a piperidine derivative in the presence of a suitable catalyst or reagent to form the ether linkage. This could involve nucleophilic substitution reactions where a thiazole alcohol reacts with a piperidine halide or vice versa.

Biological Activity

While specific biological activity data for 3-(Thiazol-2-yloxy)-piperidine hydrochloride is not available, compounds with similar structures often exhibit a range of biological activities. Thiazole derivatives are known for their potential in drug development due to their anticonvulsant, antibacterial, and anticancer properties . The incorporation of a piperidine ring could enhance these properties or introduce new pharmacological effects.

Potential Applications

Given the biological activities associated with thiazole and piperidine derivatives, 3-(Thiazol-2-yloxy)-piperidine hydrochloride could have potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting neurological disorders, infections, or cancer.

  • Biological Research: As a tool compound to study the effects of thiazole and piperidine moieties on biological systems.

Safety and Handling

Handling 3-(Thiazol-2-yloxy)-piperidine hydrochloride requires caution due to its potential irritant properties, similar to other hydrochloride salts. It is advisable to follow standard laboratory safety protocols, including wearing protective clothing and eyewear.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator